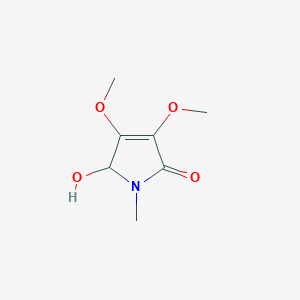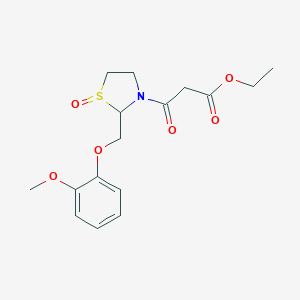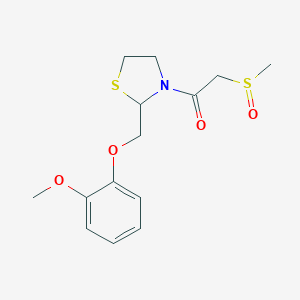
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-tert-Butylphenoxy)ethanimidamide Hydrochloride involves complex chemical reactions, including polycondensation and nucleophilic substitution. For instance, novel polyimides containing di-tert-butyl side groups are synthesized via polycondensation of specific diamines with aromatic tetracarboxylic dianhydrides (Chern, Twu, & Chen, 2009). Another method involves the synthesis of a novel diamine followed by polycondensation with commercial aromatic dianhydrides, resulting in polyimides with enhanced solubility and thermal stability (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-hydroxymethyl-4-tert-butylphenol, shows significant intermolecular interactions and crystallographic properties. Intramolecular hydrogen bonds and specific orientations of substituent groups play a crucial role in determining the physical and chemical characteristics of these compounds (Halit et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-tert-Butylphenoxy)ethanimidamide Hydrochloride derivatives often result in polymers with low dielectric constants, low moisture absorption, and high thermal stability. The introduction of tert-butyl side groups is effective in increasing the interchain distance and decreasing the intermolecular force, which contributes to the unique properties of these polymers (Chern & Tsai, 2008).
Physical Properties Analysis
The physical properties of polymers derived from 2-(4-tert-Butylphenoxy)ethanimidamide Hydrochloride, such as high glass transition temperatures and excellent solubility in organic solvents, are attributed to the molecular design of the polymers. These properties are crucial for applications requiring materials that withstand high temperatures and are processable in various solvents (Yang, Su, & Chiang, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of materials synthesized from 2-(4-tert-Butylphenoxy)ethanimidamide Hydrochloride are influenced by the presence of tert-butyl and phenoxy groups. These groups affect the electron distribution and chemical reactivity of the molecule, leading to materials with specific chemical resistance and stability profiles suitable for various applications (Glaser et al., 2004).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Removal Techniques
Natural Sources and Bioactivities : Compounds similar to 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride, such as 2,4-Di-tert-butylphenol and its analogs, are produced by various organisms and have been found to exhibit potent toxicity. These compounds are major components of volatile or essential oils and show significant bioactivity against a wide range of testing organisms. This highlights the ecological role and potential environmental impact of such compounds (Zhao et al., 2020).
Synthetic Phenolic Antioxidants : The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds with structural similarities to 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride, have been studied. These compounds, found in indoor dust, outdoor air particulates, and various water sources, may pose risks due to their potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Biochemical and Pharmacological Insights
Biodegradation and Fate in Environmental Systems : Understanding the biodegradation and environmental fate of compounds similar to 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is crucial. For instance, the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on microbial capacities to degrade ether oxygenates, potentially offering insights into the degradation pathways for related compounds (Thornton et al., 2020).
Pharmacological Profile and Safety : The pharmacology and clinical profile of substances like bupropion, which shares some structural elements with the compound , are well-documented. These studies provide a framework for assessing the pharmacological safety and efficacy of novel compounds (Dwoskin et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWADVOQLCJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372588 |
Source


|
| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
CAS RN |
175277-47-1 |
Source


|
| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)




![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)